

Application Notes and Protocols for Quatrex-Based Kinase Assays

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Compound of Interest

Compound Name: Quatrex

Cat. No.: B8606543

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Their dysregulation is frequently implicated in various diseases, most notably cancer, making them a major focus for therapeutic intervention.[1][3] The development of robust and reliable kinase assays is therefore paramount for the discovery and characterization of novel kinase inhibitors.[4]

This document provides a detailed protocol for utilizing the novel **Quatrex™** Kinase Assay platform, a luminescence-based system designed for the sensitive and high-throughput screening of kinase activity and inhibition. The **Quatrex™** assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

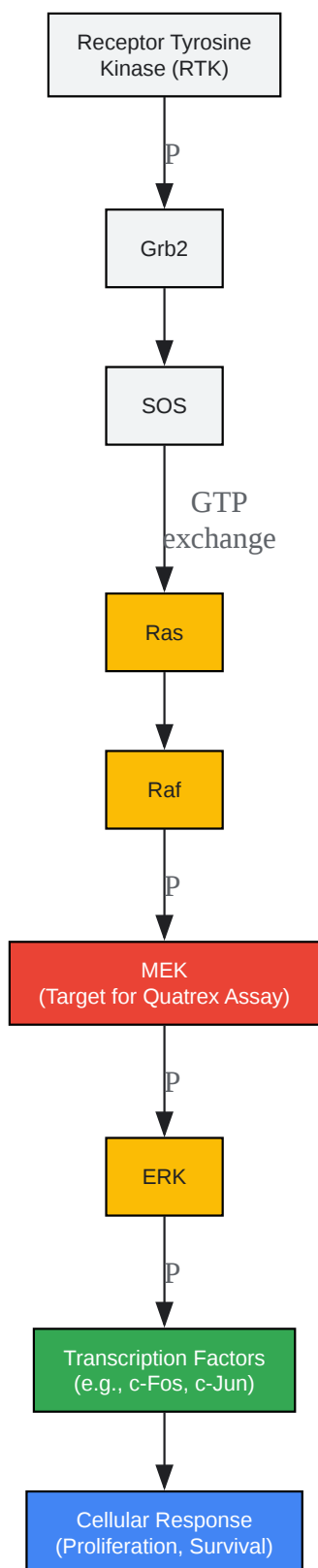
Principle of the Assay

The **Quatrex™** Kinase Assay is a two-step process. In the first step, the kinase of interest catalyzes the transfer of a phosphate group from ATP to a specific substrate, resulting in the production of ADP.[2][4] In the second step, the proprietary **Quatrex™** Detection Reagent is added. This reagent contains components that selectively degrade any remaining ATP, and then, through a series of coupled enzymatic reactions, converts the newly generated ADP into a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated and thus to the kinase activity.[5]

Featured Application: Profiling Inhibitors of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers.[7] The following protocols and data are presented in the context of assaying the activity of MEK1, a central kinase in the MAPK/ERK pathway, and its inhibition by the known inhibitor, U0126.[8]

MAPK/ERK Signaling Pathway



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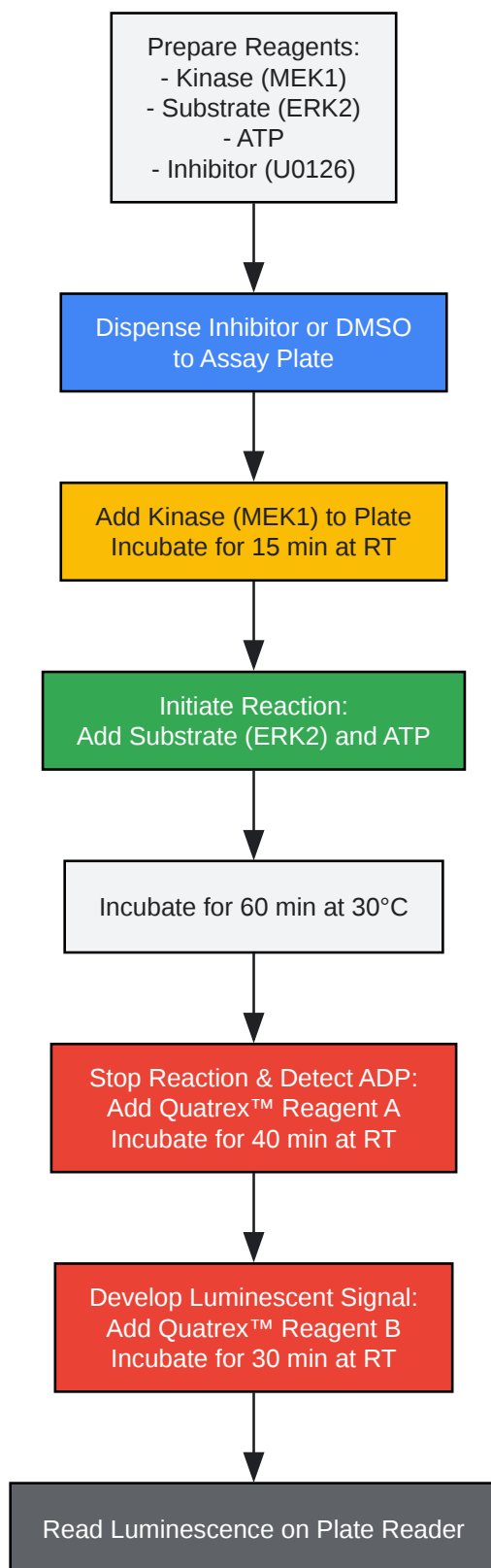
Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

Experimental Protocols

Materials and Reagents

- **Quatrex™** Kinase Assay Kit:
 - **Quatrex™** Reaction Buffer (5X)
 - **Quatrex™** Detection Reagent A
 - **Quatrex™** Detection Reagent B
 - ATP (10 mM)
 - DTT (100 mM)
- Kinase: Recombinant human MEK1 (active)
- Kinase Substrate: Inactive ERK2
- Test Compound: MEK1 inhibitor U0126
- Control Compound: DMSO
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Workflow



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